[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid
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Overview
Description
[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid is a boronic acid derivative with the molecular formula C8H13BN2O6. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrimidine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the reaction of 1,3-bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with a boronic acid under specific conditions to yield the desired product . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like THF or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction could produce boranes .
Scientific Research Applications
Chemistry
In chemistry, [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This makes this compound a potential candidate for drug development and enzyme inhibition studies .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in forming carbon-carbon bonds makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s substrate .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- 6-(hydroxymethyl)pyridine-3-boronic acid
- (4-[(dimethylamino)methyl]phenyl)boronic acid
Uniqueness
Compared to these similar compounds, [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid is unique due to its specific structure, which includes a pyrimidine ring and two methoxymethyl groups. This structure provides distinct reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and enzyme inhibition .
Properties
Molecular Formula |
C8H14BN2O6+ |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid |
InChI |
InChI=1S/C8H14BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,6,14-15H,4-5H2,1-2H3/q+1 |
InChI Key |
ZEAWAEVWMAMQTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1C=[N+](C(=O)N(C1=O)COC)COC)(O)O |
Origin of Product |
United States |
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